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Introduction
Aurora kinase B (AURKB) is a key serine/threonine kinase that plays a crucial role in the

regulation of cell division.[1] As a central component of the chromosomal passenger complex

(CPC), AURKB is essential for proper chromosome condensation, kinetochore-microtubule

attachments, spindle assembly checkpoint signaling, and cytokinesis.[2][3] Its overexpression

is frequently observed in various human cancers, making it a prominent target for the

development of novel anticancer therapeutics.[2][4] This document provides a detailed protocol

for conducting an in vitro kinase assay for Aurora kinase B, a fundamental tool for screening

and characterizing potential inhibitors.

Principle of the Assay
The in vitro kinase assay for Aurora B measures the transfer of a phosphate group from ATP to

a specific substrate by the recombinant Aurora B enzyme. The amount of product generated,

which can be either the phosphorylated substrate or the ADP byproduct, is then quantified. A

common and highly sensitive method for this is the ADP-Glo™ Kinase Assay, which measures

the amount of ADP produced in the kinase reaction.[2][5] This luminescent assay correlates the

amount of light produced with the kinase activity, providing a robust system for high-throughput

screening and determination of inhibitor potency (IC50 values).
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Signaling Pathway and Experimental Workflow
Aurora B, as part of the Chromosomal Passenger Complex (CPC) also comprising INCENP,

Survivin, and Borealin, is activated during mitosis.[1] It phosphorylates key substrates, such as

Histone H3 at Serine 10, to regulate chromosome segregation and cytokinesis.[1][3] The

experimental workflow for an in vitro kinase assay is designed to reconstitute this

phosphorylation event in a controlled environment to screen for inhibitory compounds.
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Caption: Simplified signaling pathway of Aurora kinase B activation and function.
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Caption: General experimental workflow for an in vitro Aurora B kinase assay.

Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol is adapted for a 96-well or 384-well plate format and is designed for the screening

of Aurora B inhibitors.[2][5]

Materials and Reagents:

Recombinant human Aurora B kinase (e.g., BPS Bioscience, #40002)[2][6]

Substrate: Myelin Basic Protein (MBP) or a specific peptide substrate[2][7]
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ATP

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT,

0.1 mM Na3VO4, 10 mM MgCl2)[4]

Test compounds (inhibitors) dissolved in DMSO

ADP-Glo™ Kinase Assay Kit (Promega, #V6930)[2][5]

White, opaque 96-well or 384-well plates

Luminometer plate reader

Procedure:

Reagent Preparation:

Prepare 1x Kinase Assay Buffer.

Thaw recombinant Aurora B kinase on ice and dilute to the desired concentration in

Kinase Assay Buffer. The optimal concentration should be determined empirically but is

typically in the low ng range per reaction.[5]

Prepare a stock solution of the substrate (e.g., 0.1 mg/ml MBP) in Kinase Assay Buffer.[6]

Prepare a stock solution of ATP (e.g., 20 µM) in Kinase Assay Buffer.[6]

Prepare serial dilutions of the test inhibitor in DMSO. The final DMSO concentration in the

assay should not exceed 1%.[2]

Assay Setup (per well):

Add 2.5 µL of the test inhibitor dilution (or buffer with DMSO for "Positive Control" and

"Blank" wells).[1]

Add 5 µL of a 2x substrate/ATP mixture.[1]
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To initiate the reaction, add 2.5 µL of the diluted Aurora B kinase to the "Test Inhibitor" and

"Positive Control" wells.

Add 2.5 µL of Kinase Assay Buffer without the enzyme to the "Blank" wells.[1]

Kinase Reaction:

Incubate the plate at 30°C for 45-60 minutes.[1]

Signal Detection:

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the

remaining ATP.[1]

Incubate at room temperature for 40 minutes.[5]

Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP

and produce a luminescent signal.[1]

Incubate at room temperature for 30-45 minutes.[1]

Measure luminescence using a plate reader.

Data Analysis:

Subtract the "Blank" reading from all other readings.

Calculate the percent inhibition for each inhibitor concentration relative to the "Positive

Control" (0% inhibition) and "Blank" (100% inhibition).

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the

data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation
The potency of various inhibitors against Aurora kinase B can be summarized in a table for

easy comparison.
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Inhibitor Type Aurora B IC50 (nM) Selectivity Profile

AZD1152-HQPA

(Barasertib)
Selective Aurora B 0.37

~3700-fold more

selective for Aurora B

over Aurora A[8]

GSK1070916 Selective Aurora B/C 3.5

>100-fold more

selective for Aurora B

over Aurora A[8]

Hesperadin Selective Aurora B 250
Selective for Aurora

B[8]

ZM447439 Pan-Aurora 130
Also inhibits Aurora A

(IC50 = 110 nM)[8]

VX-680 (Tozasertib) Pan-Aurora -

Potent against Aurora

A (Kiapp = 0.6 nM),

less so for B/C[8]

AT9283 Multi-kinase ~3.0
Also inhibits JAK2/3

and Abl1[8]

SP-96 Selective Aurora B 0.316
Non-ATP-

competitive[8]

Conclusion
The in vitro kinase assay for Aurora B is an indispensable tool in the discovery and

development of novel cancer therapeutics. The provided protocol using the ADP-Glo™ Kinase

Assay offers a robust, sensitive, and high-throughput compatible method for identifying and

characterizing inhibitors of this critical mitotic kinase. Careful optimization of enzyme and

substrate concentrations is recommended to ensure the generation of reliable and reproducible

data.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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